3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,3-benzodioxole moiety and a 4-methoxybenzyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with 4-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In materials science, the compound could be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-(4-methylbenzyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group.
3-(1,3-Benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a methoxy group.
3-(1,3-Benzodioxol-5-yl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(1,3-Benzodioxol-5-yl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for certain applications.
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H14N2O4/c1-20-13-5-2-11(3-6-13)8-16-18-17(19-23-16)12-4-7-14-15(9-12)22-10-21-14/h2-7,9H,8,10H2,1H3 |
InChI Key |
FPNOFUVPGMAIGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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